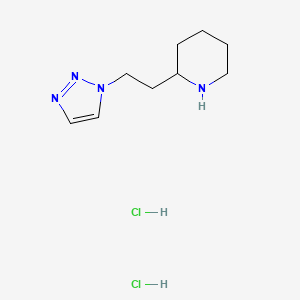

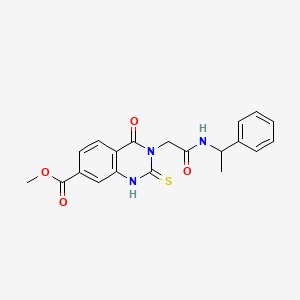

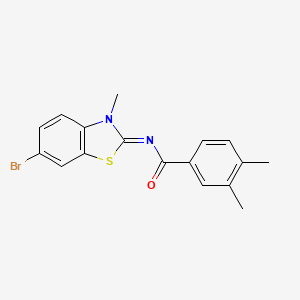

![molecular formula C22H18N2O3S B2414674 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941907-65-9](/img/structure/B2414674.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is an important enzyme in cancer metabolism, as it converts glutamine to glutamate, which is then used to produce ATP and other important metabolites. BPTES has been shown to have potential as an anticancer agent, as it can selectively inhibit the growth of cancer cells without affecting normal cells.

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

- Antitumor Evaluation: A study involved synthesizing new acetamide derivatives bearing different heterocyclic ring systems, including benzothiazole derivatives, to evaluate their potential antitumor activity. Compounds were screened for antitumor activity against multiple human tumor cell lines derived from various neoplastic diseases. Among these, certain compounds showed considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic applications of such compounds in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Biological Activities

- Antifungal and Plant Growth Regulating Activities: Another study synthesized compounds from substituted acetophenone, triazole, and phenyl isothiocyanate, which showed antifungal and plant growth-regulating activities. This demonstrates the diverse biological potential of such compounds beyond anticancer applications (Fa-Qian Liu et al., 2005).

Chemical Synthesis and Properties

- Chemical Synthesis and Structure: The synthesis of N-(2-hydroxyphenyl)acetamide derivatives leading to the formation of silaheterocyclic compounds was investigated, showcasing the chemical versatility and potential for creating novel structures with unique properties (N. Lazareva et al., 2017).

Antimicrobial and Quantum Calculations

- Antimicrobial Activity and Quantum Calculations: Research into the synthesis of novel sulfonamide derivatives demonstrated antimicrobial activities and provided insights through quantum calculations, offering a foundation for the development of new antimicrobial agents (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

Anti-Inflammatory Activity

- Synthesis and Anti-Inflammatory Evaluation: The creation of novel compounds involving N-(3-chloro-4-flurophenyl) derivatives was carried out to assess their anti-inflammatory activity. Certain derivatives exhibited significant anti-inflammatory properties, indicating their potential as therapeutic agents in treating inflammation-related disorders (K. Sunder, Jayapal Maleraju, 2013).

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-26-17-10-12-18(13-11-17)28-14-21(25)23-16-8-6-15(7-9-16)22-24-19-4-2-3-5-20(19)27-22/h2-13H,14H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPNJBNZLGGGGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

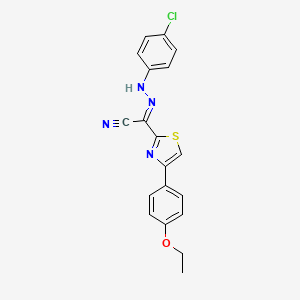

![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)

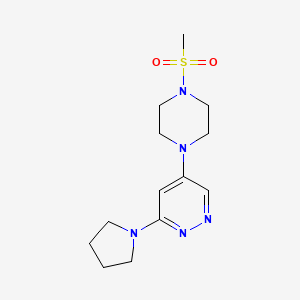

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide](/img/structure/B2414608.png)

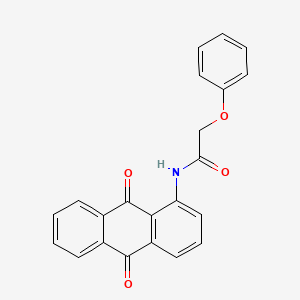

![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)